molecular formula C13H9BrClF B2629224 1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene CAS No. 1340421-97-7

1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene

Cat. No.: B2629224
CAS No.: 1340421-97-7
M. Wt: 299.57
InChI Key: MLLZFQFZZBJIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene (CAS: 13391-38-3) is a halogenated aromatic compound with the molecular formula C₁₃H₁₀BrClF. It consists of a benzene ring substituted at the 1-position with a bromine atom and at the 4-position with a chloro(4-fluorophenyl)methyl group. The latter group comprises a methylene bridge bonded to a chlorine atom and a 4-fluorophenyl ring, creating a sterically and electronically complex substituent.

Properties

IUPAC Name

1-bromo-4-[chloro-(4-fluorophenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClF/c14-11-5-1-9(2-6-11)13(15)10-3-7-12(16)8-4-10/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLZFQFZZBJIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 4-(chloro(4-fluorophenyl)methyl)benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent product quality and higher yields. The reaction mixture is then purified using techniques like distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form the corresponding hydrocarbons.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

a. Organic Synthesis:
1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene serves as an important intermediate in organic synthesis. Its bromine and chlorine substituents facilitate nucleophilic substitution reactions, making it a valuable building block for the synthesis of more complex organic molecules .

b. Analytical Chemistry:
The compound is utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of volatile organic compounds (VOCs). Its stability and distinct mass spectrum contribute to accurate analytical determinations in environmental studies .

c. Medicinal Chemistry:
Research has indicated that derivatives of this compound exhibit potential biological activities, including antimicrobial properties. Studies have focused on synthesizing various substituted benzene derivatives to evaluate their efficacy against bacterial strains, which could lead to the development of new therapeutic agents .

Agrochemical Applications

This compound is also recognized for its role in agrochemical production. It acts as an intermediate in the synthesis of herbicides and pesticides, contributing to agricultural practices aimed at improving crop yields and pest management strategies .

Case Studies

Study Objective Findings
NTP (2005)Toxicity AssessmentIdentified median lethal dose (LD50) values indicating acute toxicity levels in animal models, with observed effects including tremors and weight loss at high doses .
Sigma-Aldrich ResearchAntimicrobial ActivityEvaluated various halogen-substituted benzene derivatives for their ability to inhibit bacterial growth, highlighting the potential of this compound .
Environmental Impact StudyVOC AnalysisDemonstrated the effectiveness of using this compound as an internal standard in GC-MS for accurate VOC quantification in environmental samples .

Regulatory Status

The compound is listed under various regulatory frameworks due to its production volume and potential environmental impact. It is classified as a high production volume (HPV) chemical under the U.S. EPA’s Toxic Substances Control Act and registered under Europe’s REACH program, indicating its significance in industrial applications .

Mechanism of Action

The mechanism of action of 1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The halogen atoms on the benzene ring make it a reactive intermediate that can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

4-Bromobenzyl Chloride (1-Bromo-4-(chloromethyl)benzene)
  • Molecular Formula : C₇H₆BrCl
  • Impact : Reduced steric hindrance and electronic complexity. Commonly used as an alkylating agent or precursor in coupling reactions .
1-Bromo-4-(fluoro(phenyl)methyl)benzene
  • Molecular Formula : C₁₃H₁₀BrF
  • Key Differences : Replaces chlorine with fluorine on the methyl group and lacks the 4-fluorophenyl substitution.
  • Impact : Enhanced electron-withdrawing effects from fluorine may alter reactivity in nucleophilic substitutions compared to the target compound .
1,1'-(Bromomethylene)bis(4-fluorobenzene)
  • Molecular Formula : C₁₃H₉BrF₂
  • Key Differences : Dimeric structure with a bromomethylene bridge linking two 4-fluorophenyl groups.

Functional Group Modifications

1-Bromo-4-(methanesulfinyl)benzene
  • Molecular Formula : C₇H₇BrOS
  • Key Differences : Sulfinyl group replaces the chloro(4-fluorophenyl)methyl substituent.
  • Impact : Sulfur’s polarizable nature increases solubility in polar solvents and alters redox behavior .
1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene
  • Molecular Formula : C₁₅H₁₁BrO
  • Key Differences : Ethynyl linkage introduces rigidity and conjugation.
  • Impact : Enhanced UV absorption and utility in optoelectronic materials .

Positional Isomerism

1-Bromo-2-[[(3-chloro-4-fluorophenyl)thio]methyl]-4-fluorobenzene
  • Molecular Formula : C₁₃H₈BrClF₂S
  • Key Differences : Thioether group at the 2-position and additional fluorine at the 4-position.
  • Impact : Sulfur’s nucleophilicity and fluorine’s electronegativity may direct electrophilic attacks to specific ring positions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene C₁₃H₁₀BrClF 281.58 Br, Cl, 4-FC₆H₄CH₂ Pharmaceutical intermediates
4-Bromobenzyl chloride C₇H₆BrCl 205.48 Br, ClCH₂ Alkylating agent
1-Bromo-4-(fluoro(phenyl)methyl)benzene C₁₃H₁₀BrF 265.12 Br, FC₆H₅CH₂ Fluorinated building block
1,1'-(Bromomethylene)bis(4-fluorobenzene) C₁₃H₉BrF₂ 299.11 BrCH₂, 4-FC₆H₄ (dimeric) Cross-linking agent

Table 2: Reactivity Comparison

Compound Name Reactivity in SN2 Reactions Stability to Oxidation
This compound Moderate (steric hindrance) High (Cl/F stabilize)
4-Bromobenzyl chloride High Low (prone to hydrolysis)
1-Bromo-4-(methanesulfinyl)benzene Low (sulfinyl group) Moderate

Biological Activity

1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with bromine, chlorine, and a fluorophenyl group. Its molecular formula is C13_{13}H10_{10}BrClF, with a molecular weight of approximately 331.63 g/mol. The presence of halogen atoms is significant as they can influence the compound's reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer metabolism and inflammation. For instance, compounds with similar structures have shown inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are key players in inflammatory responses .
  • Cell Cycle Modulation : Studies indicate that treatment with related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This suggests that this compound could potentially disrupt normal cell division processes .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Anticancer Studies : A study evaluated the effects of structurally similar compounds on human cancer cell lines, reporting an IC50_{50} value of around 92.4 µM against a panel of eleven cancer cell lines. This suggests that modifications to the halogenated benzene structure can enhance anticancer efficacy .
  • Toxicity Assessments : Toxicity studies have indicated that high doses of related compounds can lead to significant adverse effects in animal models, including tremors and weight loss. The median lethal dose (LD50_{50}) for some halogenated benzene derivatives was reported at approximately 2,700 mg/kg, highlighting the need for careful dosage considerations in therapeutic applications .

Data Table: Biological Activity Overview

Activity Type Description References
AnticancerInhibits growth in various cancer cell lines
Anti-inflammatoryPotential modulation of inflammatory pathways
AntibacterialExhibits antibacterial properties
ToxicityLD50_{50} around 2,700 mg/kg

Q & A

Q. Table 1. Comparative Yields for Synthetic Routes

MethodCatalystSolventYield (%)Purity (%)Reference
BrominationFeBr₃CH₂Cl₂6595
Suzuki CouplingPd(PPh₃)₄THF/H₂O7898
Ullmann CouplingCuIDMF4290

Q. Table 2. Key NMR Assignments

Proton/Groupδ (ppm)MultiplicityIntegration
Aromatic H (Br-sub.)7.41–7.32m4H
Benzylic CH₂Cl4.50t (J=6.1 Hz)2H
Fluorophenyl H7.04d (J=8.2 Hz)2H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.